molecular formula C15H19NO4 B13676762 Methyl 2-Formyl-4-[4-(hydroxymethyl)-1-piperidyl]benzoate

Methyl 2-Formyl-4-[4-(hydroxymethyl)-1-piperidyl]benzoate

Katalognummer: B13676762
Molekulargewicht: 277.31 g/mol
InChI-Schlüssel: VLAOUHXABUHVJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-Formyl-4-[4-(hydroxymethyl)-1-piperidyl]benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a formyl group, and a piperidyl ring with a hydroxymethyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Formyl-4-[4-(hydroxymethyl)-1-piperidyl]benzoate typically involves multi-step organic reactions. One common route starts with the preparation of Methyl 4-formylbenzoate, which can be synthesized by the esterification of 4-formylbenzoic acid with methanol in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-Formyl-4-[4-(hydroxymethyl)-1-piperidyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Methyl 2-Formyl-4-[4-(carboxy)-1-piperidyl]benzoate.

    Reduction: this compound.

    Substitution: Methyl 2-Formyl-4-[4-(alkoxymethyl)-1-piperidyl]benzoate.

Wissenschaftliche Forschungsanwendungen

Methyl 2-Formyl-4-[4-(hydroxymethyl)-1-piperidyl]benzoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and receptor binding.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Wirkmechanismus

The mechanism of action of Methyl 2-Formyl-4-[4-(hydroxymethyl)-1-piperidyl]benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidyl ring can interact with receptor sites, modulating their function and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Methyl 2-Formyl-4-[4-(hydroxymethyl)-1-piperidyl]benzoate is unique due to the presence of both a formyl group and a hydroxymethyl-substituted piperidyl ring. This combination of functional groups provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C15H19NO4

Molekulargewicht

277.31 g/mol

IUPAC-Name

methyl 2-formyl-4-[4-(hydroxymethyl)piperidin-1-yl]benzoate

InChI

InChI=1S/C15H19NO4/c1-20-15(19)14-3-2-13(8-12(14)10-18)16-6-4-11(9-17)5-7-16/h2-3,8,10-11,17H,4-7,9H2,1H3

InChI-Schlüssel

VLAOUHXABUHVJQ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C=C(C=C1)N2CCC(CC2)CO)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.